Thifensulfuron

Overview

Description

Thifensulfuron is a sulfonylurea herbicide primarily used for post-emergence control of broadleaf weeds and some grass species in various crops, including cereals, soybeans, and tomatoes . It was first reported in 1985 and approved for use in 1988 . This compound works by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of essential branched-chain amino acids in plants .

Mechanism of Action

Target of Action

Thifensulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine), which are essential for protein synthesis and plant growth .

Mode of Action

This compound acts by inhibiting the activity of ALS . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis. The disruption in protein synthesis eventually leads to the cessation of cell division and plant growth, causing the death of the plant .

Biochemical Pathways

Upon absorption by the plant, this compound undergoes a primary metabolic pathway known as deesterification . The initial degradation products of this compound are its de-esterified derivatives . This de-esterification process renders this compound herbicidally inactive .

Pharmacokinetics

It’s known that this compound is absorbed through the foliage of plants . Once absorbed, it is distributed within the plant, where it inhibits the ALS enzyme and disrupts amino acid synthesis . The compound is metabolized via deesterification

Result of Action

The primary result of this compound’s action is the inhibition of plant growth. By disrupting the synthesis of essential amino acids, this compound halts protein synthesis, leading to a cessation of cell division . This disruption in the plant’s normal biological processes eventually leads to the plant’s death .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thifensulfuron is synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with various reagents to form the final sulfonylurea structure . The key steps include:

Formation of the Thiophene Ring: The thiophene ring is synthesized by reacting 2-thiophenecarboxylic acid with appropriate reagents.

Sulfonylation: The thiophene derivative is then sulfonylated to introduce the sulfonylurea group.

Final Assembly: The final product is obtained by reacting the sulfonylated thiophene with a triazinylamine derivative under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory preparation but optimized for efficiency and yield. The process includes:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization and filtration.

Formulation: The purified this compound is formulated into various products, such as water-dispersible granules, for agricultural use.

Chemical Reactions Analysis

Types of Reactions: Thifensulfuron undergoes several types of chemical reactions, including:

Hydrolysis: this compound can hydrolyze in the presence of water, leading to the formation of this compound acid.

Photodegradation: Exposure to light can cause photodegradation, resulting in the cleavage of the sulfonylurea bridge and hydroxylation of the methoxy group.

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions.

Photodegradation: Occurs under UV light in the presence of natural clays like kaolinite and montmorillonite.

Major Products:

This compound Acid: Formed through hydrolysis.

Photoproducts: Various photoproducts are formed through photodegradation, including hydroxylated derivatives.

Scientific Research Applications

Thifensulfuron has several scientific research applications:

Agriculture: Widely used as a herbicide to control weeds in crops like wheat, barley, oats, maize, and soybeans.

Environmental Studies: Studied for its environmental impact, including its behavior in soil and water systems.

Biological Research: Used to study herbicide resistance mechanisms in plants and the metabolic pathways involved in detoxification.

Comparison with Similar Compounds

Thifensulfuron-methyl: A methyl ester derivative of this compound, used for similar applications.

Chlorsulfuron: Another sulfonylurea herbicide with a similar mode of action but different chemical structure.

Metsulfuron-methyl: A related compound with broader weed control spectrum.

Uniqueness: this compound is unique due to its specific activity against certain broadleaf weeds and its relatively low use rates compared to other herbicides. Its selectivity and effectiveness in various crops make it a valuable tool in integrated weed management .

Biological Activity

Thifensulfuron methyl, a sulfonylurea herbicide, is primarily recognized for its role in agricultural pest management. This compound exhibits a unique mechanism of action and various biological activities, influencing both target and non-target organisms. This article explores the biological activity of this compound, highlighting its herbicidal effects, toxicity profiles, and potential implications for human health and the environment.

This compound methyl acts by inhibiting the enzyme acetolactate synthase (ALS) , which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and some microorganisms. This inhibition leads to a disruption in protein synthesis and ultimately results in plant death. The selectivity of this compound methyl allows it to effectively control broadleaf weeds while minimizing damage to crops like soybeans.

Efficacy Against Weeds

Research indicates that this compound is effective against various weed species at application rates ranging from 2.2 to 8.8 g/ha when combined with other herbicides like bentazon . Its efficacy can be influenced by environmental factors such as soil type and moisture levels.

Toxicological Profile

The toxicological effects of this compound methyl have been extensively studied. Key findings include:

- Acute Toxicity : Classified as having low to minimal acute toxicity via oral (category IV), dermal (category III), and inhalation (category III) routes .

- Chronic Effects : Studies have shown decreased body weights and organ weights in laboratory animals exposed to high doses; however, no significant histopathological changes were observed .

- Developmental Toxicity : Increased susceptibility was noted in fetal development studies, with decreased fetal body weights reported without maternal toxicity .

Summary of Toxicological Effects

| Endpoint | Finding |

|---|---|

| Acute Oral Toxicity | Category IV (low toxicity) |

| Chronic NOAEL | 4.3 mg/kg/day |

| Developmental Effects | Decreased fetal body weights |

| Carcinogenicity | Not likely to be carcinogenic |

| Neurotoxicity | No evidence found |

Impact on Microbial Communities

This compound methyl's impact extends beyond target weeds; it can also affect soil microbial communities. A study indicated that while this compound was toxic to some strains of fluorescent pseudomonads, it had a lesser effect on others . This differential toxicity suggests that while some beneficial microbes may be inhibited, others may remain unaffected or even thrive under certain conditions.

Case Studies

- Case Study on Soybean Response : In trials assessing soybean (Glycine max) response to this compound and bentazon combinations, researchers found that these herbicides could be safely applied without detrimental effects on crop yield . The study emphasized the importance of application timing and dosage for maximizing efficacy while minimizing crop damage.

- Microbial Growth Experiments : Another study evaluated the growth of various microbial strains in the presence of this compound methyl. It was found that only a minority of strains were affected negatively at low concentrations, indicating a selective toxicity profile that could inform agricultural practices aimed at preserving beneficial soil microbiota .

Environmental Considerations

The rapid excretion of this compound methyl in urine and feces suggests minimal accumulation in tissues, which is advantageous for reducing long-term environmental persistence . However, its potential effects on non-target organisms highlight the need for careful management practices to mitigate ecological risks.

Properties

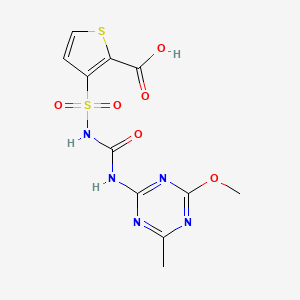

IUPAC Name |

3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O6S2/c1-5-12-9(15-11(13-5)22-2)14-10(19)16-24(20,21)6-3-4-23-7(6)8(17)18/h3-4H,1-2H3,(H,17,18)(H2,12,13,14,15,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOQQVLXUKHKNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058185 | |

| Record name | Thifensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79277-67-1 | |

| Record name | Thifensulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79277-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thifensulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079277671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thifensulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIFENSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1O5RY2GKC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.